

Hdac6-IN-8: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: *Hdac6-IN-8*

Cat. No.: *B12414168*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-8 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6 has a unique substrate specificity, targeting non-histone proteins such as α -tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, **Hdac6-IN-8** leads to the hyperacetylation of these substrates, affecting crucial cellular processes like cell motility, protein quality control, and signaling pathways implicated in cancer and neurodegenerative diseases. These application notes provide a comprehensive guide for utilizing **Hdac6-IN-8** in cell-based assays to investigate its biological effects and therapeutic potential.

Data Presentation

The inhibitory activity of **Hdac6-IN-8** and its effect on cancer cell proliferation are summarized below. It is important to note that while the provided data refers to compounds identified as "compound 8" in various studies, definitive confirmation of its identity as **Hdac6-IN-8** (CAS: 2088307-93-5) is not always explicitly stated. Researchers should consider this when interpreting the data.

Table 1: Inhibitory Activity of **Hdac6-IN-8** Against HDAC Isoforms

HDAC Isoform	IC50 (nM)
HDAC6	8
HDAC1	>10,000
HDAC2	>10,000
HDAC3	>10,000
HDAC8	>10,000

Data represents typical values and may vary depending on the assay conditions.

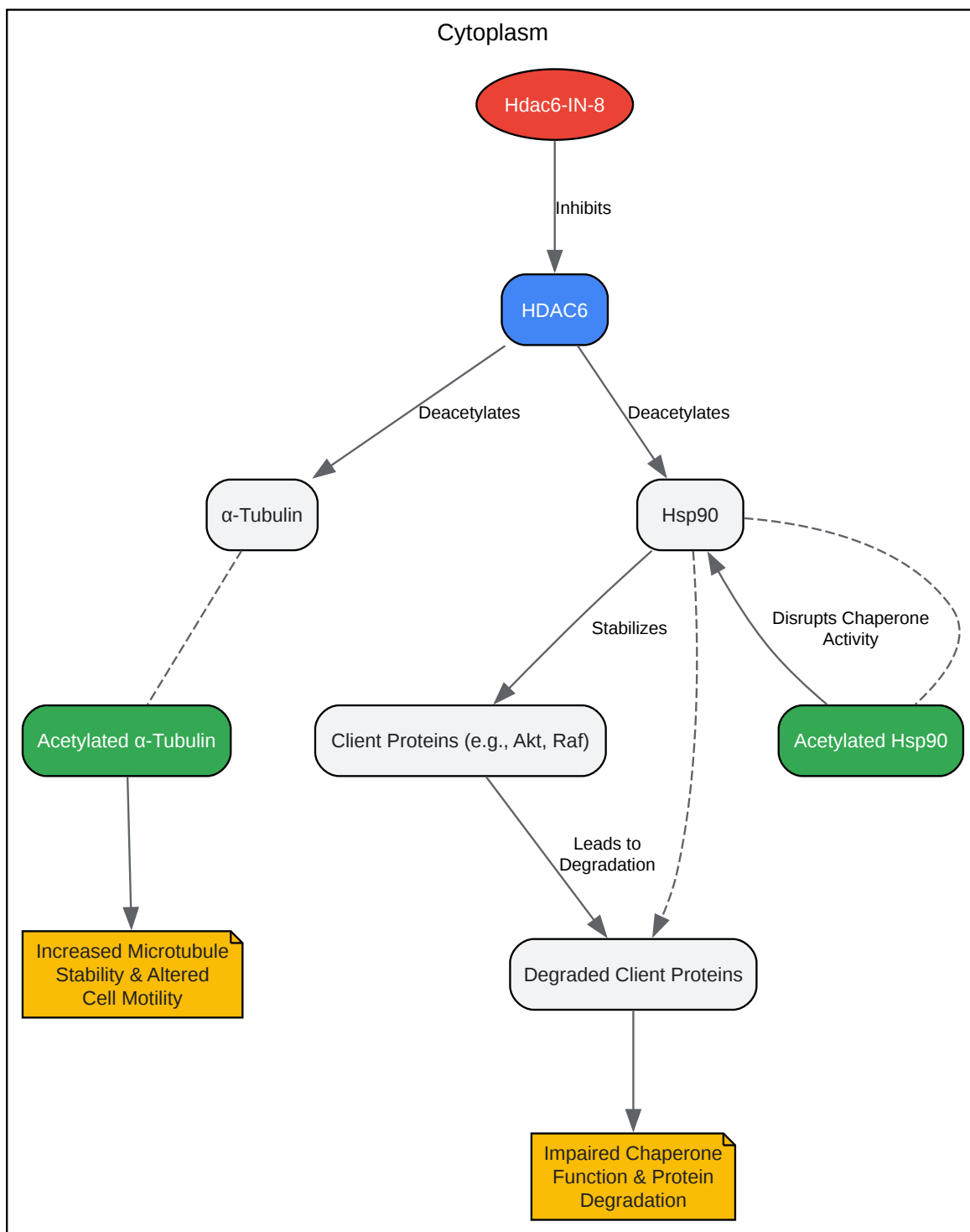
Table 2: Anti-proliferative Activity of **Hdac6-IN-8** in Cancer Cell Lines

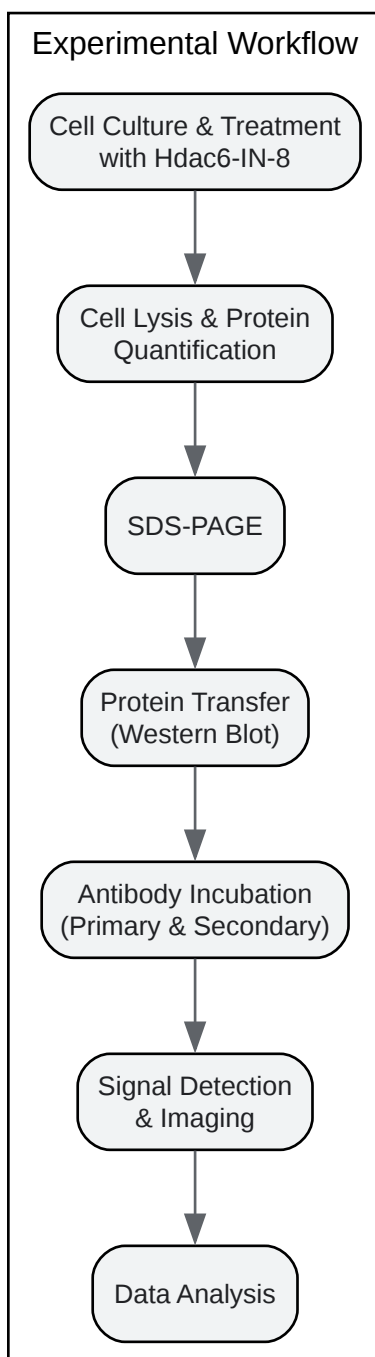
Cell Line	Cancer Type	IC50 (μM)
A549	Lung Carcinoma	1.05
MCF-7	Breast Adenocarcinoma	0.368
MV4-11	B Myelomonocytic Leukemia	0.220
Daudi	Burkitt's Lymphoma	0.460

IC50 values were determined after 72 hours of treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by HDAC6 inhibition and the general workflows for the experimental protocols described in this document.





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